molecular formula C22H16N4O3 B11538551 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11538551
M. Wt: 384.4 g/mol
InChI Key: OJXJBQATLMYHMV-RVDMUPIBSA-N
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Description

(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a furan ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and furan intermediates, followed by their coupling through a vinylation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl chitosan: A biocompatible polymer with various biomedical applications.

Uniqueness

(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C22H16N4O3/c1-13-14(2)20(26(27)28)9-8-17(13)21-10-7-16(29-21)11-15(12-23)22-24-18-5-3-4-6-19(18)25-22/h3-11H,1-2H3,(H,24,25)/b15-11+

InChI Key

OJXJBQATLMYHMV-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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